molecular formula C12H17ClINO B1394653 3-[(4-Iodobenzyl)oxy]piperidine hydrochloride CAS No. 1219977-04-4

3-[(4-Iodobenzyl)oxy]piperidine hydrochloride

Cat. No. B1394653
M. Wt: 353.63 g/mol
InChI Key: TXWVYVXTLNUSGR-UHFFFAOYSA-N
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Description

“3-[(4-Iodobenzyl)oxy]piperidine hydrochloride” is a chemical compound with the molecular formula C12H17ClINO . It has a molecular weight of 353.63 .


Molecular Structure Analysis

The InChI code for “3-[(4-Iodobenzyl)oxy]piperidine hydrochloride” is 1S/C12H16INO.ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;/h1-4,12,14H,5-9H2;1H . This indicates that the molecule consists of a piperidine ring with an iodobenzyl group attached via an oxygen atom.


Physical And Chemical Properties Analysis

“3-[(4-Iodobenzyl)oxy]piperidine hydrochloride” is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Research includes the synthesis of related piperidine compounds and their structural analysis using techniques like X-ray diffraction. For instance, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was examined for its crystal structure and bioactivity, showcasing the significance of molecular structure in determining the properties of such compounds (Xue Si-jia, 2011).

  • Molecular Structure of Piperidine Derivatives : Detailed characterizations of similar piperidine derivatives have been conducted, like the crystal and molecular structure of 4-carboxypiperidinium chloride, providing insights into the conformation and interactions within such molecules (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).

Radioligand and Biochemical Studies

Applications in Material Science

  • Stabilizer Interactions in Polypropylene : Studies have been conducted on the interaction of hindered piperidine compounds with stabilizers in polypropylene. This research is significant in understanding the photo-stability and light stabilizing performance of such materials (N. Allen, J. Gardette, J. Lemaire, 1981).

Safety And Hazards

This compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-[(4-iodophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO.ClH/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12;/h3-6,12,14H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWVYVXTLNUSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=CC=C(C=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Iodobenzyl)oxy]piperidine hydrochloride

CAS RN

1219977-04-4
Record name Piperidine, 3-[(4-iodophenyl)methoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219977-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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